molecular formula C4H7NOS B1583187 2-Methoxyethyl isothiocyanate CAS No. 38663-85-3

2-Methoxyethyl isothiocyanate

Cat. No.: B1583187
CAS No.: 38663-85-3
M. Wt: 117.17 g/mol
InChI Key: HTSAVXAFEVUJQE-UHFFFAOYSA-N
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Description

2-Methoxyethyl isothiocyanate (C₄H₇NO₂S) is an organosulfur compound characterized by an isothiocyanate (–N=C=S) functional group attached to a methoxyethyl (–CH₂CH₂OCH₃) moiety. Applications of this compound derivatives include their use in organotin complexes, which exhibit cytotoxicity against cancer cells, as demonstrated in diphenyltin (IV) and triphenyltin (IV) methyldithiocarbamate compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. Aqueous conditions are often preferred for their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Research Applications

1. Antisense Oligonucleotide Modifications

Recent studies have highlighted the use of 2-methoxyethyl modifications in oligonucleotides, enhancing their stability and efficacy. For instance, antisense oligonucleotides modified with 2-methoxyethyl groups exhibit increased resistance to nucleases, improving their potential as therapeutic agents. These modifications allow for better binding affinity to target RNA, which is crucial in gene silencing applications .

2. Cancer Therapeutics

2-Methoxyethyl isothiocyanate has shown promise in cancer treatment, particularly when combined with other anticancer drugs. Research indicates that isothiocyanates can enhance the efficacy of chemotherapeutic agents by acting synergistically to inhibit cancer cell growth. This compound's ability to influence DNA interactions makes it a valuable candidate for developing new cancer therapies .

Application AreaDescriptionKey Findings
Antisense OligonucleotidesEnhances stability and efficacy of oligonucleotidesIncreased nuclease resistance and binding affinity
Cancer TreatmentSynergistic effects with anticancer drugsImproved growth inhibition of cancer cells

Biochemical Studies

1. Protein Interactions

The interactions between proteins and small molecules are critical for drug discovery. This compound has been studied for its role in modulating protein interactions, particularly those involving adapter proteins like S100A10. By influencing these interactions, the compound may aid in the development of targeted therapies for various diseases .

2. In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of certain cancer cell lines when used in combination with other agents. These studies provide a foundation for exploring its potential as a standalone treatment or as part of combination therapies .

Case Studies

Case Study 1: Antisense Oligonucleotides in Inflammatory Bowel Disease (IBD)

A study investigated the effects of 2-methoxyethyl-modified antisense oligonucleotides targeting ICAM-1 and VCAM-1 on leucocyte-endothelial interactions in a rat model of IBD. The results showed that intravenous administration significantly reduced inflammation markers compared to control treatments, highlighting the therapeutic potential of these modifications in inflammatory conditions .

Case Study 2: Synergistic Effects on Cancer Cells

Another study explored the combined application of this compound with traditional anticancer drugs. The findings revealed that this combination not only inhibited cancer cell proliferation more effectively than either agent alone but also reduced side effects typically associated with chemotherapy .

Mechanism of Action

The mechanism of action of 2-methoxyethyl isothiocyanate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its antimicrobial and anticancer properties, as it can modify proteins and enzymes, disrupting their normal function. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Aliphatic vs. Aromatic Isothiocyanates

  • Butyl isothiocyanate and amyl isothiocyanate : Found in fermented foods (e.g., paocai), these aliphatic compounds contribute pungent flavors. Their shorter alkyl chains result in higher volatility compared to 2-methoxyethyl isothiocyanate .
  • Benzyl isothiocyanate : Aromatic and naturally occurring in papaya essential oils, it activates TRPA1 ion channels due to its strong electrophilicity. The single-bond S–C linkage in benzyl thiocyanate , however, reduces electrophilicity and TRPA1 activation .
  • 4-Methoxybenzyl isothiocyanate : Contains a methoxy group on the benzyl ring, enhancing solubility while retaining electrophilic reactivity. Used in research applications, though its biological activity differs from 2-methoxyethyl derivatives due to aromaticity .

Substituent Effects on Reactivity

  • The methoxyethyl group in this compound may slightly reduce electrophilicity compared to benzyl isothiocyanate due to electron-donating effects of the ether oxygen. This could influence its interaction with biological targets like TRPA1 .
  • Fluorescein isothiocyanate : An aromatic isothiocyanate used in antibody labeling. Its large conjugated system enables fluorescence, whereas 2-methoxyethyl’s smaller size may limit such applications but improve membrane permeability .

Biological Activity

2-Methoxyethyl isothiocyanate (MEITC) is a compound belonging to the isothiocyanate family, which is known for its diverse biological activities. This article explores the biological activity of MEITC, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The information is derived from various studies and reviews that detail the mechanisms underlying these activities.

Overview of Isothiocyanates

Isothiocyanates are derived from glucosinolates found in cruciferous vegetables. Upon hydrolysis, they exhibit a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. MEITC, specifically, has gained attention due to its potential health benefits and applications in food preservation and cancer prevention.

Antimicrobial Activity

Research indicates that MEITC possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi.

  • Mechanism of Action : MEITC disrupts microbial cell membranes and alters protein structures by forming conjugates with them. This leads to oxidative stress in microbes, ultimately reducing their viability .

Table 1: Antimicrobial Efficacy of MEITC Against Various Pathogens

PathogenInhibition Concentration (µg/mL)Mechanism of Action
E. coli50Disruption of cell membrane integrity
S. aureus25Protein modification via conjugation
C. jejuni30Induction of oxidative stress

Anticancer Activity

MEITC has been studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

  • Cell Lines Tested : Studies have demonstrated its effectiveness against various cancer cell lines, including human breast (MDA-MB-231), prostate (PC-3), and colon cancer cells .
  • Mechanism of Action : MEITC induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It also inhibits DNA methylation and histone deacetylation processes that are crucial for tumor progression .

Table 2: Anticancer Effects of MEITC on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
PC-320Cell cycle arrest
HCT11618Inhibition of DNA methylation

Anti-inflammatory Activity

The anti-inflammatory effects of MEITC have been documented in several studies.

  • Mechanism : MEITC modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway and reducing the production of pro-inflammatory cytokines .

Table 3: Anti-inflammatory Effects of MEITC

Inflammatory MarkerConcentration Tested (µM)% Inhibition
TNF-α1060
IL-62555
COX-21570

Antioxidant Activity

MEITC has demonstrated antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

  • Mechanism : It activates the KEAP1/NRF2/ARE pathway, which is crucial for cellular defense against oxidative stress .

Table 4: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Ascorbic Acid95
MEITC85
Curcumin80

Case Studies and Research Findings

Several case studies have highlighted the potential health benefits associated with dietary intake of isothiocyanates like MEITC:

  • Cancer Prevention : Epidemiological studies suggest that populations consuming high amounts of cruciferous vegetables exhibit lower incidences of certain cancers, attributed to isothiocyanates .
  • Food Preservation : Research indicates that incorporating MEITC into food products can enhance shelf life due to its antimicrobial properties .
  • Synergistic Effects : Studies show that combining MEITC with other anticancer agents can enhance therapeutic efficacy against various cancer types .

Q & A

Q. What are the optimal synthetic routes for 2-methoxyethyl isothiocyanate, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound can be achieved via amine-thiophosgene reactions or carbon disulfide-based methods (common for isothiocyanates). For example:

  • Thiophosgene method : React 2-methoxyethylamine with thiophosgene (Cl₂C=S) in anhydrous dichloromethane under nitrogen at 0–5°C. Maintain pH 8–9 using aqueous sodium bicarbonate to minimize hydrolysis .
  • Carbon disulfide route : Treat the amine with CS₂ and a coupling agent (e.g., di-tert-butyl dicarbonate) in dimethylbenzene at 50–60°C, followed by acidification to isolate the product .
    Key variables : Temperature control (<10°C for thiophosgene), solvent polarity, and stoichiometric ratios (1:1.1 amine:thiophosgene) optimize yields (~75–85%).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Focus

  • FTIR : Confirm the -N=C=S group via peaks at 2050–2100 cm⁻¹ (isothiocyanate stretch) and methoxy C-O stretch at ~1100 cm⁻¹ .
  • NMR : ¹H NMR shows methoxy protons as a singlet at δ 3.3–3.5 ppm, and methylene groups adjacent to oxygen at δ 3.6–3.8 ppm. ¹³C NMR confirms the isothiocyanate carbon at δ 125–135 ppm .
  • GC-MS : Use a non-polar column (e.g., DB-5) with splitless injection. Monitor for m/z 133 (M⁺-CH₂OCH₃) and m/z 73 (SCN⁺) .

Q. How does this compound react with nucleophiles, and what factors dictate regioselectivity?

Advanced Research Focus
The isothiocyanate group (-N=C=S) undergoes nucleophilic addition with amines, thiols, or alcohols:

  • With primary amines : Forms thioureas via attack at the electrophilic carbon. Regioselectivity is influenced by steric hindrance; bulky nucleophiles favor terminal N-attack .
  • Kinetic control : Low temperatures (−20°C) favor thiourea adducts, while thermodynamic conditions (reflux in ethanol) may yield cyclic products via cyclization .
    Computational insights : Density functional theory (DFT) studies suggest transition-state stabilization through hydrogen bonding with polar aprotic solvents (e.g., DMF) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure (TLV-TWA: 0.1 ppm) .
  • PPE : Wear nitrile gloves, chemical goggles, and aprons. Avoid latex gloves due to permeability to isothiocyanates .
  • Spill management : Neutralize spills with 10% sodium hypochlorite solution to degrade isothiocyanate to less toxic sulfonic acids .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Advanced Research Focus

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate electrophilicity (ω-index) and nucleophilic Parr functions. For example, Fukui indices identify reactive sites for nucleophilic attack .
  • Solvent effects : PCM models simulate solvation energies in DMSO or THF, predicting reaction barriers for thiourea formation (ΔG‡ ~15–20 kcal/mol) .

Q. What are the potential biomedical applications of this compound in drug delivery systems?

Advanced Research Focus

  • Prodrug design : Conjugate with hydroxyl-bearing drugs (e.g., doxorubicin) via thiocarbamate linkages. Hydrolysis studies (pH 7.4 buffer, 37°C) show sustained release over 48 hours .
  • Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli) via MIC assays. Methoxyethyl derivatives exhibit enhanced membrane penetration due to amphiphilic properties .

Q. How does the methoxyethyl substituent influence the stability of this compound compared to alkyl analogs?

Advanced Research Focus

  • Thermal stability : TGA analysis shows decomposition onset at 120°C (vs. 90°C for methyl isothiocyanate), attributed to hydrogen bonding between methoxy oxygen and adjacent protons .
  • Hydrolytic stability : Half-life in aqueous buffer (pH 7.0): ~24 hours at 25°C. The electron-donating methoxy group reduces electrophilicity, slowing hydrolysis to thiourea derivatives .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Research Focus

  • In situ derivatization : Add scavengers (e.g., polymer-bound amines) to trap excess thiophosgene or hydrolyzed byproducts (e.g., HCl) .
  • Continuous flow systems : Microreactors (0.5 mm ID) with residence time <2 minutes minimize dimerization (e.g., disulfide formation) .

Properties

IUPAC Name

1-isothiocyanato-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSAVXAFEVUJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191965
Record name 2-Methoxyethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38663-85-3
Record name 1-Isothiocyanato-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38663-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl isothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl isothiocyanate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxyethyl isothiocyanate
2-Methoxyethyl isothiocyanate
2-Methoxyethyl isothiocyanate
2-Methoxyethyl isothiocyanate
2-Methoxyethyl isothiocyanate
2-Methoxyethyl isothiocyanate

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